E6 berbamine

Descripción

Structure

2D Structure

Propiedades

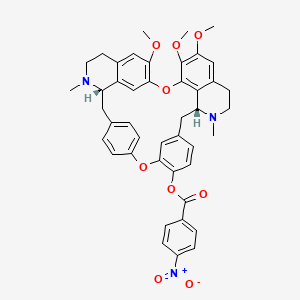

IUPAC Name |

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVTDKYTXNVBU-OIDHKYIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Berbamine: A Technical Guide to a Novel Late-Stage Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy is a critical cellular degradation and recycling process implicated in a myriad of diseases, including cancer. Consequently, the modulation of autophagy presents a significant therapeutic opportunity. While numerous compounds can influence autophagy, most act at the initial stages. Berbamine (B205283) (BBM), a natural bis-benzylisoquinoline alkaloid, has emerged as a potent, novel inhibitor of late-stage autophagy . This technical guide provides an in-depth analysis of Berbamine's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate its application in research and drug development. Berbamine's primary mechanism involves the upregulation of BNIP3, which subsequently disrupts the SNARE-mediated fusion of autophagosomes and lysosomes, leading to a definitive blockade of the autophagic flux.

Introduction to Autophagy

Autophagy is a catabolic process where cells degrade and recycle their own components. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. This autophagosome then fuses with a lysosome to form an autolysosome, where the captured contents are degraded by lysosomal hydrolases. This pathway is essential for cellular homeostasis, but its dysregulation is a hallmark of various pathologies, including neurodegenerative diseases and cancer, where it can act as a survival mechanism for tumor cells. Inhibiting autophagy, particularly in combination with chemotherapy, is a promising strategy to enhance cancer cell death.[1][2]

Berbamine's Core Mechanism: Late-Stage Autophagy Inhibition

Berbamine distinguishes itself from early-stage inhibitors (e.g., 3-methyladenine) by acting at the final, critical step of the autophagic process: the fusion of autophagosomes with lysosomes.[1][3] This late-stage inhibition leads to the accumulation of autophagosomes within the cell, a key indicator of its activity.

Upregulation of BNIP3 and Disruption of the SNARE Complex

The primary mechanism of Berbamine's inhibitory action is centered on its ability to disrupt the essential machinery for membrane fusion.[1][4]

-

BNIP3 Upregulation : Berbamine treatment leads to a dose-dependent increase in the expression of BCL2 Interacting Protein 3 (BNIP3), a protein involved in mitophagy and autophagosome-lysosome fusion regulation.[4][5]

-

SNARE Complex Disruption : The fusion of autophagosomes and lysosomes is mediated by the SNARE complex, which includes the autophagosomal protein STX17, the lysosomal protein VAMP8, and the bridging protein SNAP29.[5][6]

-

Inhibitory Interaction : Upregulated BNIP3 physically interacts with SNAP29. This interaction prevents SNAP29 from binding with VAMP8, thereby blocking the assembly of the functional STX17-SNAP29-VAMP8 SNARE complex.[1][4]

-

Fusion Blockade : Without a functional SNARE complex, the autophagosome cannot fuse with the lysosome, leading to a halt in autophagic flux and the accumulation of unprocessed autophagosomes.[1][4]

Impairment of Lysosomal Acidification

A secondary mechanism contributing to Berbamine's efficacy is its ability to inhibit the acidification of lysosomes.[7][8] The acidic pH of the lysosome is critical for the function of its degradative enzymes. By raising the lysosomal pH, Berbamine further ensures that even if some fusion events were to occur, the degradation of autophagic cargo would be inefficient.[8][9]

Modulation of Upstream Signaling Pathways

While its primary role is a late-stage inhibitor, evidence suggests Berbamine also influences upstream signaling pathways that regulate autophagy, such as the PI3K/Akt/mTOR cascade.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and a negative regulator of autophagy.[10] Activation of this pathway suppresses autophagy initiation. Berbamine hydrochloride has been shown to inhibit this pathway, leading to decreased phosphorylation of key components like Akt and mTOR.[11] This action, which would typically induce autophagy, creates a scenario of heightened cellular stress when combined with Berbamine's potent late-stage blockade, potentially enhancing its cytotoxic effects in cancer cells.

Quantitative Analysis of Berbamine's Effects

The following tables summarize the quantitative effects of Berbamine treatment on key autophagy markers in various cancer cell lines.

Table 1: Effect of Berbamine on Autophagy Protein Levels (Western Blot)

| Cell Line | Treatment | LC3-II Accumulation | p62/SQSTM1 Accumulation | Reference |

|---|---|---|---|---|

| MCF-7 | 5 µM BBM, 24h | Significant, dose-dependent increase | Significant, dose-dependent increase | [4][7] |

| MDA-MB-231 | 5 µM BBM, 24h | Significant, time-dependent increase | Significant, time-dependent increase | [4] |

| A549 | 5 µM BBM, 24h | Marked increase | Marked increase | [4] |

| SMMC-7721 | 5 µM BBM, 24h | Marked increase | Marked increase | [4] |

| HCT-116 | 120 µM Berberine, 24h | Significant increase | Significant decrease* | N/A |

*Note: Data for HCT-116 is for Berberine, a related but distinct molecule, and shows a different p62 response, highlighting the unique late-stage inhibitory profile of Berbamine.

Table 2: Effect of Berbamine on Autophagosome Formation (Microscopy)

| Cell Line | Assay | Treatment | Observation | Reference |

|---|---|---|---|---|

| MCF-7 | EGFP-LC3 | 5 µM BBM, 24h | Marked increase in EGFP-LC3 puncta per cell | [4] |

| MDA-MB-231 | EGFP-LC3 | 5 µM BBM, 24h | Marked increase in EGFP-LC3 puncta per cell | [4] |

| A375 | mCherry-GFP-LC3 | 5 µM BBM, 24h | Accumulation of yellow puncta (autophagosomes) | N/A |

| THP-1 | mRFP-GFP-LC3 | 15 µM BBM, 24h | Significant increase in yellow and red puncta |[12] |

Experimental Protocols

The following protocols provide detailed methodologies for assessing Berbamine's effect on autophagy.

Protocol: Western Blot Analysis of LC3 and p62/SQSTM1

This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in both proteins is indicative of late-stage autophagy inhibition.

Materials:

-

Cell culture reagents

-

Berbamine (BBM)

-

RIPA Lysis Buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)

-

PVDF membrane (0.2 µm pore size recommended for LC3)

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL detection reagent

Procedure:

-

Cell Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat with desired concentrations of Berbamine (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 24 hours). Include positive (e.g., Bafilomycin A1) and negative (vehicle) controls.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 20 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto the appropriate SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize LC3-II and p62 levels to the loading control (GAPDH). The ratio of LC3-II to LC3-I can also be calculated.

Protocol: Immunofluorescence for GFP-LC3 Puncta

This protocol is used to visualize and quantify the formation of autophagosomes, which appear as distinct puncta in cells expressing GFP-LC3.

Materials:

-

Cells stably or transiently expressing a fluorescently-tagged LC3 (e.g., EGFP-LC3)

-

Glass coverslips in a 12- or 24-well plate

-

Berbamine (BBM)

-

PBS (Phosphate-Buffered Saline)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed EGFP-LC3 expressing cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

Cell Treatment: Treat cells with Berbamine (e.g., 5 µM) for 24 hours. Include appropriate controls.

-

Fixation: Wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional but recommended): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step helps in visualizing nuclear morphology with DAPI.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium containing DAPI (to stain the nuclei).

-

Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images using appropriate filters for GFP (autophagosomes) and DAPI (nuclei).

-

Quantification: Count the number of GFP-LC3 puncta per cell in a significant number of cells (e.g., 30-50 cells per condition) from multiple random fields. An increase in the average number of puncta per cell indicates autophagosome accumulation.

Conclusion and Future Directions

Berbamine is a robust late-stage autophagy inhibitor with a well-defined mechanism of action centered on the BNIP3-mediated disruption of the SNARE complex. Its ability to block the final degradative step of autophagy makes it a valuable tool for studying autophagic flux and a promising candidate for therapeutic development, particularly in oncology. Future research should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential synergistic effects when combined with conventional chemotherapeutic agents that induce autophagic stress in cancer cells. This guide provides the foundational knowledge and methodologies for scientists to effectively utilize Berbamine in their research endeavors.

References

- 1. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuronal induction of BNIP3-mediated mitophagy slows systemic aging in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING guides the STX17-SNAP29-VAMP8 complex assembly to control autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Berbamine Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PMC [pmc.ncbi.nlm.nih.gov]

E6 Berbamine: A Technical Guide to its Semi-Synthetic Origin and Biological Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of E6 Berbamine (B205283), a semi-synthetic derivative of the natural alkaloid berbamine. It details the natural sources, availability, and extraction of its precursor, berbamine, and outlines the key signaling pathways modulated by this class of compounds.

Introduction: Distinguishing Berbamine and E6 Berbamine

It is critical to differentiate between the natural product, berbamine, and its derivative, this compound.

-

Berbamine : A naturally occurring bisbenzylisoquinoline alkaloid found in various plants of the Berberis genus.[1] It has been studied for a wide range of pharmacological activities, including anti-inflammatory, cardioprotective, and anti-cancer effects.[1]

-

This compound : A semi-synthetic derivative of berbamine, chemically known as O-(4-Nitrobenzoyl)berbamine or Berbamine p-nitrobenzoate.[2] This modification is designed to enhance its biological activity, particularly as a potent calmodulin antagonist.[3] While its core structure is derived from a natural product, this compound itself is not found in nature.[4]

Natural Source and Availability of Berbamine

The precursor molecule, berbamine, is naturally synthesized and stored in various tissues of plants belonging to the Berberis genus (Family: Berberidaceae).

Geographical Distribution and Traditional Use: Berberis species are widely distributed across Europe and Asia.[5][6] Various parts of these plants, especially the roots and stem bark, have a rich history in traditional and folk medicine systems, including Traditional Chinese Medicine and Ayurveda, for treating a variety of ailments.[1][6]

Primary Botanical Sources:

-

Berberis amurensis : A primary source from which berbamine has been isolated for numerous pharmacological studies.[4][7][8][9]

-

Berberis vulgaris (Barberry) : Native to Europe and the British Isles, this species is a known source of various isoquinoline (B145761) alkaloids, including berbamine.[5][6]

-

Berberis aristata and Berberis lyceum : These species are extensively used in the Indian subcontinent and are recognized sources of berbamine and related alkaloids.[10][11]

Quantitative Analysis of Berbamine and Related Alkaloids

The concentration of berbamine and related alkaloids can vary significantly based on the plant species, the specific tissue, geographical location, and time of harvest. High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of these compounds.[3]

| Plant Species | Plant Part | Analyte | Concentration (% w/w) | Reference |

| Berberis vulgaris | Dry Root | Berberine (B55584) Chloride | 2.44% | [6] |

| Berberis aristata | Fruit | Berberine | 0.033% | [3] |

| Berberis thunbergii | Leaf | Berbamine | Significantly higher than Berberine | [5] |

| Berberis koreana | Leaf | Berbamine | Significantly higher than Berberine | [5] |

| Berberis amurensis | Leaf | Berbamine | Significantly higher than Berberine* | [5] |

| Note: One study reported that berbamine content was approximately 20 times higher than berberine content in the leaf tissues of these three species, though absolute percentages were not provided.[5] |

Experimental Protocols

Protocol for Extraction and Separation of Berbamine

This protocol is based on methods for separating tertiary amine alkaloids (like berbamine) from quaternary amine alkaloids (like berberine) from Berberis root.[10]

Objective: To isolate total alkaloids and separate berbamine from other constituents.

Materials:

-

Dried, powdered root of Berberis sp.

-

0.2% (v/v) Sulfuric acid solution

-

Calcium hydroxide (B78521) (slaked lime)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel (for column chromatography)

-

Solvents for chromatography (e.g., Chloroform, Methanol)

Procedure:

-

Acidic Extraction:

-

Macerate 1 kg of powdered Berberis root in 5-8 L of 0.2% sulfuric acid for 24 hours with occasional stirring.

-

Filter the mixture through several layers of gauze to collect the acidic extract.

-

Re-extract the plant residue with 3-5 L of the same acidic solution for another 12 hours and filter.

-

Combine the filtrates. This solution contains the alkaloids as water-soluble sulfates.[10]

-

-

Basification and Precipitation:

-

Slowly add a slurry of calcium hydroxide to the combined acidic filtrate while stirring, until the pH reaches approximately 12.

-

At this high pH, both tertiary (berbamine) and quaternary (berberine) alkaloids precipitate out of the solution in their free base form.

-

Allow the precipitate to settle for at least 30 minutes, then collect it via vacuum filtration.

-

-

Differential Solubilization:

-

Suspend the crude alkaloid precipitate in water.

-

Adjust the pH to ~8 with dilute HCl. At this pH, the tertiary amine berbamine remains as a free base (insoluble in water), while the quaternary amine berberine forms a water-soluble salt.

-

Extract the aqueous suspension multiple times with chloroform. The berbamine free base will partition into the organic chloroform layer.

-

Combine the chloroform extracts.

-

-

Purification:

-

Dry the combined chloroform extract over anhydrous sodium sulfate and filter.

-

Evaporate the chloroform under reduced pressure to yield a crude berbamine-rich extract.

-

Further purify the crude extract using silica gel column chromatography, eluting with a gradient of chloroform and methanol (B129727) to isolate pure berbamine.

-

Generalized Protocol for Semi-Synthesis of this compound

Objective: To synthesize this compound (O-(4-Nitrobenzoyl)berbamine) from natural berbamine. This procedure is a standard esterification of a phenol.

Materials:

-

Purified berbamine

-

4-Nitrobenzoyl chloride

-

A suitable base (e.g., Pyridine (B92270) or Triethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Reagents for workup and purification

Procedure:

-

Reaction Setup:

-

Dissolve purified berbamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.5 to 2.0 molar equivalents of pyridine to the solution. Cool the mixture in an ice bath (0 °C).

-

-

Acylation:

-

Dissolve 1.2 molar equivalents of 4-nitrobenzoyl chloride in a minimal amount of anhydrous DCM.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the stirring berbamine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

-

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, rendered using the DOT language, illustrate key processes and mechanisms of action.

Mechanism of Action and Modulated Signaling Pathways

This compound functions primarily as a calmodulin (CaM) inhibitor.[2] Calmodulin is a ubiquitous, calcium-binding protein that acts as a transducer of intracellular calcium signals. By inhibiting CaM, this compound prevents the activation of numerous CaM-dependent enzymes.

6.1 Inhibition of the Ca²⁺/Calmodulin/CaMKII Axis: A critical target of the Ca²⁺/CaM complex is the Ca²⁺/Calmodulin-dependent Protein Kinase II (CaMKII).[12] The activation of CaMKII is implicated in the proliferation and survival of various cancer cells.[12][13] this compound, by preventing CaM activation, effectively blocks the downstream activation of CaMKII, thereby inhibiting its pro-survival signaling.[12]

6.2 Downstream Pathway Modulation: The inhibition of CaMKII and related pathways by berbamine and its derivatives leads to the modulation of several key signaling cascades crucial for cancer cell biology:

-

PI3K/Akt/MDM2 Pathway: Berbamine has been shown to inhibit the PI3K/Akt signaling pathway.[8][14] Activated Akt can phosphorylate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting this pathway, berbamine can lead to reduced MDM2 activity, thereby stabilizing p53.[8]

-

p53-Dependent Apoptosis: The stabilization of p53 allows it to transcriptionally activate pro-apoptotic genes like Bax and repress anti-apoptotic genes like Bcl-2.[15] This shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.[7][15]

-

TGF-β/SMAD Pathway: Berbamine can activate the TGF-β/SMAD signaling pathway.[13] Specifically, it increases the levels of total and phosphorylated SMAD3.[7] Activated SMAD3 can suppress the expression of oncogenes like c-Myc and cell cycle promoters like Cyclin D1, leading to G1 phase cell cycle arrest.[7][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Berberine isolation from Coscinium fenestratum: optical, electrochemical, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN106674218A - Method for separating and extracting berbamine and berberine from root of chinese barberry - Google Patents [patents.google.com]

- 11. Quantitative Ethnomedicinal Status and Phytochemical Analysis of Berberis lyceum Royle [mdpi.com]

- 12. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine's Multifaceted Assault on Cancer: A Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from the Berberis species, has emerged as a promising natural compound with potent anti-cancer activities. Its therapeutic potential lies in its ability to modulate a complex network of intracellular signaling pathways, thereby inhibiting cancer cell proliferation, inducing apoptosis, and preventing metastasis. This technical guide provides an in-depth exploration of the core signaling pathways targeted by berbamine in various cancer cells, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Quantitative Data Summary

The efficacy of berbamine across different cancer cell lines is demonstrated by its half-maximal inhibitory concentration (IC50) and its dose-dependent effects on cell viability and protein expression.

Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |

| Triple Negative Breast Cancer | HCC70 | 0.19 | Not Specified | [1] |

| Triple Negative Breast Cancer | BT-20 | 0.23 | Not Specified | [1] |

| Triple Negative Breast Cancer | MDA-MB-468 | 0.48 | Not Specified | [1] |

| Lung Cancer | A549 | 8.3 ± 1.3 | 72 h | [2] |

| Gastric Cancer | SGC-7901 | 11.13 | 48 h | [3] |

| Triple Negative Breast Cancer | MDA-MB-231 | 16.7 | Not Specified | [1] |

| Lung Cancer | PC9 | 16.8 ± 0.9 | 72 h | [2] |

| Renal Cell Carcinoma | 786-O | 19.83 | 24 h | [4] |

| Breast Cancer | T47D | 25 | 48 h | [5][6] |

| Breast Cancer | MCF-7 | 25 | 48 h | [5] |

| Renal Cell Carcinoma | OSRC-2 | 32.76 | 24 h | [4] |

| Colon Cancer | HT29 | 52.37 ± 3.45 | 48 h | [7] |

| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 ± 18.71 | 48 h | [7] |

| Cervical Carcinoma | Hela | 245.18 ± 17.33 | 48 h | [7] |

| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 | 48 h | [7] |

| Breast Cancer | MCF-7 | 272.15 ± 11.06 | 48 h | [7] |

Table 2: Dose-Dependent Effects of Berbamine on Cancer Cell Viability and Protein Expression

| Cancer Type | Cell Line | Berbamine Concentration | Effect | Reference |

| Colorectal Cancer | HCT116, SW480 | 0-64 µg/ml | Concentration- and time-dependent inhibition of cell proliferation. | [8] |

| Ovarian Cancer | SKOV3, ES2 | 16 µg/ml | Increased protein levels of cleaved caspase-3, cleaved caspase-9, and Bax; decreased Bcl-2. | [9] |

| Lung Cancer | A549, PC9 | 10, 20, 40 µM | Dose-dependent decrease in colony formation. | [2] |

| Lung Cancer | A549, PC9 | 10, 20, 40 µM | Dose-dependent inhibition of migration and invasion. | [2] |

| Lung Cancer | A549, PC9 | 10, 20, 40 µM | Dose-dependent inhibition of PI3K and MDM2 expression. | [2] |

| Gastric Cancer | SGC-7901, BGC-823 | 0, 5, 10, 20, 40 µM | Dose-dependent downregulation of p-CaMKIIγ, p-STAT3, p-NF-κB p65, and c-Myc. | [3] |

| Gastric Cancer | SGC-7901, BGC-823 | Dose-dependent | Increased apoptosis rate. | [3] |

| Gastric Cancer | SGC-7901, BGC-823 | Dose-dependent | Downregulation of CDK4, Cyclin D1, and phosphorylated Rb1. | [3] |

| Colon Cancer | HT-29 | Not Specified | Increased expression of Bax, Caspase-3, and Caspase-9; decreased Bcl-2. | [10] |

| Colon Cancer | HT-29 | Concentration-dependent | Inhibition of MEK and ERK phosphorylation. | [11] |

Core Signaling Pathways Modulated by Berbamine

Berbamine exerts its anti-cancer effects by targeting several critical signaling pathways that govern cell survival, proliferation, and metastasis.

Apoptosis Induction

Berbamine promotes programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: Berbamine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8][9][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[8]

-

p53-Dependent Apoptosis: In colorectal cancer cells, berbamine has been shown to increase the protein levels of p53, a critical tumor suppressor.[8] Activated p53 can then transcriptionally activate pro-apoptotic genes like Bax, further amplifying the apoptotic signal.

Cell Cycle Arrest

Berbamine can halt the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[5][8][12]

-

G0/G1 Arrest: In colorectal and ovarian cancer cells, berbamine induces cell cycle arrest at the G0/G1 phase.[8][12] This is often associated with the downregulation of key regulatory proteins such as Cyclin D1 and CDK4, and a decrease in the phosphorylation of the retinoblastoma protein (Rb).[3]

-

G2/M Arrest: In breast cancer and other cell lines, berbamine can cause an accumulation of cells in the G2/M phase of the cell cycle.[5][7]

Inhibition of Metastasis

Berbamine effectively suppresses the migratory and invasive potential of cancer cells.

-

PI3K/Akt Pathway: In lung cancer, berbamine has been shown to inhibit the PI3K/Akt signaling pathway.[2] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and migration. By downregulating PI3K and phosphorylated Akt, berbamine curtails the downstream signaling that promotes cell motility.

-

MEK/ERK Pathway: In colon cancer cells, berbamine blocks the MEK/ERK signaling pathway, which is another key cascade involved in cell migration and invasion.[11] Berbamine achieves this by inhibiting the phosphorylation of both MEK and ERK.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is aberrantly activated in many cancers, promoting cell proliferation and survival. Berbamine has been shown to inhibit this pathway in ovarian cancer cells.[12] It achieves this by reducing the protein expression levels of β-catenin in both the cytosol and the nucleus.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. jbuon.com [jbuon.com]

- 12. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Bisbenzylisoquinoline Alkaloids: A Technical Guide for Drug Discovery

Introduction: Bisbenzylisoquinoline alkaloids (BBIAs) represent a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families. These compounds, characterized by the presence of two benzylisoquinoline units linked together, have garnered significant attention in the scientific community for their wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of BBIAs, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in their exploration of these promising therapeutic agents.

Core Pharmacological Properties and Quantitative Data

Bisbenzylisoquinoline alkaloids exhibit a remarkable range of biological effects, including anticancer, anti-inflammatory, antihypertensive, neuroprotective, and antiarrhythmic activities. The potency of these effects is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for prominent BBIAs across various pharmacological domains.

Table 1: Anticancer Activity of Bisbenzylisoquinoline Alkaloids

| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Tetrandrine (B1684364) | SUM-149 (Breast) | MTS Proliferation Assay | 15.3 ± 4.1 | [1] |

| SUM-159 (Breast) | MTS Proliferation Assay | 24.3 ± 2.1 | [1] | |

| HT-29 (Colon) | Cell Viability Assay | 22.98 (24h), 6.87 (48h) | ||

| Neferine | KYSE30 (Esophageal) | CCK-8 Proliferation Assay | 14.16 ± 0.911 | [2] |

| KYSE150 (Esophageal) | CCK-8 Proliferation Assay | 13.03 ± 1.162 | [2] | |

| KYSE510 (Esophageal) | CCK-8 Proliferation Assay | 14.67 ± 1.353 | [2] | |

| HeLa (Cervical) | MTT Proliferation Assay | ~25 (48h) | [3] | |

| SiHa (Cervical) | MTT Proliferation Assay | ~25 (48h) | [3] | |

| HepG2 (Liver) | CCK-8 Proliferation Assay | 33.80 (24h), 29.47 (48h) | ||

| Liensinine | Gastric Cancer Cells | Cell Proliferation Assay | Not specified, but inhibits | [4] |

| Isoliensinine | MDA-MB-231 (Breast) | Cytotoxicity Assay | Potent, but no specific value | [5] |

Table 2: Anti-inflammatory and Neuroprotective Activities

| Alkaloid | Activity | Assay | IC50 (µM) | Reference |

| Liensinine | Anti-inflammatory | Nitric Oxide Production Inhibition (RAW 264.7 cells) | 5.02 | |

| Neuroprotective | Acetylcholinesterase Inhibition | 0.34 | [6] | |

| Isoliensinine | Anti-inflammatory | Nitric Oxide Production Inhibition (RAW 264.7 cells) | 4.36 | |

| Neferine | Anti-inflammatory | Nitric Oxide Production Inhibition (RAW 264.7 cells) | 4.13 | |

| Neuroprotective | Acetylcholinesterase Inhibition | 14.19 | [6] |

Table 3: Cardiovascular and Other Activities

| Alkaloid | Activity | Model/Assay | Effect/IC50 (µM) | Reference |

| Tetrandrine | Antihypertensive | Spontaneously Hypertensive Rats | Significant blood pressure reduction at 100mg/kg | [7] |

| Calcium Channel Blocking | Bovine Adrenal Glomerulosa Cells | IC50 = 10 for aldosterone (B195564) production inhibition | [8] | |

| Dauricine | Antiarrhythmic | Experimental Arrhythmic Models | Verified antiarrhythmic effects | [9] |

| Neferine | Vasorelaxant | Not specified | Not specified | [10] |

| Cepharanthine | Reversal of Multidrug Resistance | Vincristine-resistant KB cells | Complete reversal of resistance | [11] |

| Tetrandrine | Reversal of Multidrug Resistance | Adriamycin-resistant MCF-7 cells | Complete reversal at 10 µM | [12] |

Key Signaling Pathways Modulated by Bisbenzylisoquinoline Alkaloids

The pharmacological effects of BBIAs are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[13][14] Its dysregulation is a hallmark of many cancers. Liensinine has been shown to inhibit the growth of gastric cancer cells by increasing the production of reactive oxygen species (ROS) and inhibiting the PI3K/AKT pathway.[4]

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Neferine has been shown to inhibit atrial fibrosis by inhibiting the TGF-β/p-Smad2/3 pathway.[1][15] It also downregulates TGF-β to regulate MST1/ROS-induced pyroptosis in lung cancer cells.[16]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Isoliensinine has been found to induce apoptosis in triple-negative human breast cancer cells through the activation of the p38 MAPK/JNK signaling pathways.[5]

Experimental Protocols

This section outlines the general methodologies for key in vitro experiments cited in this guide. For detailed, step-by-step protocols, researchers should refer to the specific publications.

In Vitro Cytotoxicity and Cell Proliferation Assays (MTT/MTS/CCK-8)

Principle: These colorimetric assays measure cell metabolic activity. Reductase enzymes in viable cells convert a tetrazolium salt (MTT, MTS, or WST-8 in CCK-8) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Reagent Addition: Add the MTT, MTS, or CCK-8 reagent to each well and incubate for a period that allows for the development of the colored product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is used to measure the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

General Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid for a short period before stimulating with LPS.

-

LPS Stimulation: Add LPS to the wells to induce NO production and incubate for a specified time.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the alkaloid. Calculate the IC50 value from the dose-response curve.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Principle: Spontaneously Hypertensive Rats (SHRs) are a widely used animal model for essential hypertension. The antihypertensive effect of a compound is assessed by measuring the reduction in blood pressure after administration.

General Procedure:

-

Animal Acclimatization: Acclimatize SHRs to the laboratory conditions and to the blood pressure measurement procedure to minimize stress-induced fluctuations.

-

Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of the rats using a non-invasive tail-cuff method.

-

Compound Administration: Administer the bisbenzylisoquinoline alkaloid (e.g., tetrandrine) to the treatment group, typically via oral gavage or intraperitoneal injection, at various doses. The control group receives the vehicle.

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at multiple time points after administration (e.g., 1, 2, 4, 6, 12, and 24 hours).

-

Data Analysis: Compare the changes in blood pressure and heart rate between the treated and control groups. Statistical analysis is performed to determine the significance of the antihypertensive effect.

Conclusion

Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, anti-inflammatory, and cardiovascular effects, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a foundational overview of these properties, supported by quantitative data and methodological insights, to aid in the continued exploration and development of BBIAs as next-generation therapeutics. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacokinetic profiles, and translate these promising natural products into clinical applications.

References

- 1. Neferine mitigates angiotensin II-induced atrial fibrillation and fibrosis via upregulation of Nrf2/HO-1 and inhibition of TGF-β/p-Smad2/3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tetrandrine, an antihypertensive alkaloid, improves the sleep state of spontaneously hypertensive rats (SHRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effect of bisbenzylisoquinoline (biscoclaurine) alkaloids on multidrug resistance in KB human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [A comparative study on effect of two bisbenzylisoquinolines, tetrandrine and berbamine, on reversal of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neferine mitigates angiotensin II-induced atrial fibrillation and fibrosis via upregulation of Nrf2/HO-1 and inhibition of TGF-β/p-Smad2/3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neferine inhibits the development of lung cancer cells by downregulating TGF-β to regulate MST1/ROS-induced pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neferine inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Berbamine's effect on CaMKII (calcium/calmodulin-dependent protein kinase II).

An In-depth Analysis of the Inhibition of Calcium/Calmodulin-Dependent Protein Kinase II by Berbamine (B205283) and its Implications for Drug Development.

This technical guide provides a comprehensive overview of the effects of Berbamine, a natural bisbenzylisoquinoline alkaloid, on Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Berbamine has been identified as a potent inhibitor of CaMKII, a key signaling protein involved in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CaMKII pathway.

Executive Summary

Berbamine exerts its biological effects by directly targeting CaMKII, a serine/threonine protein kinase that plays a crucial role in cellular signal transduction. Evidence suggests that Berbamine binds to the ATP-binding pocket of CaMKIIγ, thereby inhibiting its phosphorylation and downstream signaling cascades.[1] This inhibition leads to a cascade of anti-cancer effects, including the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis in various cancer models. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used to elicit these findings, and visualize the complex signaling pathways involved.

Data Presentation: Quantitative Effects of Berbamine

The following tables summarize the quantitative data on the inhibitory effects of Berbamine and its derivatives on CaMKII and cancer cell proliferation.

Table 1: In Vitro Inhibition of CaMKIIγ Kinase Activity

| Compound | Target | IC50 | Notes | Reference |

| PA4 (Berbamine Derivative) | CaMKIIγ | ~2.77 µM | PA4 is noted to be more potent than Berbamine (BBM). | [2] |

| Berbamine (BBM) | CaMKIIγ | Not explicitly quantified | A kinome screen showed that at 10 µM, Berbamine did not inhibit any of the 371 kinases tested by more than 50%. However, other studies confirm its inhibitory effect on CaMKII phosphorylation. | [2] |

Table 2: IC50 Values of Berbamine and its Derivative (bbd24) on Cancer Cell Proliferation

| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | IC50 (µM)¹ | Treatment Duration | Reference |

| Huh7 | Liver Cancer | Berbamine | 5.2 | ~8.54 | 72 hours | [3] |

| MHCC97H | Liver Cancer | Berbamine | 13.7 | ~22.51 | 72 hours | [3] |

| SNU398 | Liver Cancer | Berbamine | 14.2 | ~23.33 | 72 hours | [3] |

| CL48 (normal embryonic liver cell line) | Normal | Berbamine | 55.3 | ~90.85 | 72 hours | [3] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Berbamine | 3.83 | ~6.29 | 48 hours | [4] |

| Molt4 | T-cell Acute Lymphoblastic Leukemia | Berbamine | 3.73 | ~6.13 | 48 hours | [4] |

| CEM | T-cell Acute Lymphoblastic Leukemia | Berbamine | 4.95 | ~8.13 | 48 hours | [4] |

| Huh7 | Liver Cancer | bbd24 | 1.69 | Not specified | Not specified | [3] |

¹Approximate conversion based on the molecular weight of Berbamine (608.7 g/mol ).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Berbamine and a typical experimental workflow for its study.

Berbamine's Inhibition of the CaMKII Signaling Pathway

Caption: Berbamine inhibits CaMKII, leading to decreased activity of downstream pro-survival pathways.

Experimental Workflow for Assessing Berbamine's Cytotoxicity

Caption: A typical workflow for determining the IC50 of Berbamine on cancer cell lines using an MTT assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning Berbamine's effect on CaMKII.

In Vitro CaMKII Kinase Assay

This protocol is based on commercially available kinase assay platforms, such as the HotSpot assay, and is intended to determine the direct inhibitory effect of Berbamine on CaMKII activity.

-

Objective: To quantify the IC50 value of Berbamine for CaMKIIγ.

-

Materials:

-

Recombinant human CaMKIIγ

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

-

CaMKII substrate peptide (e.g., Autocamtide-2)

-

Berbamine stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture method

-

Scintillation counter or appropriate detection instrument

-

-

Procedure:

-

Prepare a serial dilution of Berbamine in DMSO.

-

In a 96-well plate, add the kinase buffer.

-

Add the Berbamine dilutions to the wells. Include a DMSO-only control.

-

Add the CaMKIIγ enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each Berbamine concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Berbamine concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of CaMKII Phosphorylation

This protocol is designed to assess the effect of Berbamine on the phosphorylation status of CaMKII and its downstream targets in cultured cells.

-

Objective: To determine if Berbamine inhibits the phosphorylation of CaMKII and downstream signaling proteins like STAT3, AKT, and ERK.

-

Materials:

-

Cancer cell lines (e.g., Huh7, SK-Hep-1, MHCC97H)

-

Cell culture medium and supplements

-

Berbamine

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-CaMKII, anti-CaMKII, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Berbamine for a specified time (e.g., 48 hours). Include a vehicle-treated control (DMSO).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control to determine the relative changes in protein phosphorylation.

-

Cell Proliferation (MTT) Assay

This protocol is used to evaluate the effect of Berbamine on the viability and proliferation of cancer cells.

-

Objective: To determine the IC50 of Berbamine in different cancer cell lines.

-

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

Berbamine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of Berbamine in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Berbamine. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the Berbamine concentration.

-

Conclusion

The collective evidence strongly indicates that Berbamine is a direct inhibitor of CaMKII, leading to significant anti-cancer effects in a variety of preclinical models. By targeting the ATP-binding pocket of CaMKIIγ, Berbamine effectively downregulates key pro-survival and proliferative signaling pathways. The quantitative data on its potent effects on cancer cell viability, coupled with a clear mechanism of action, position Berbamine and its derivatives as promising candidates for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of CaMKII inhibition in oncology and other relevant disease areas.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols are provided as a general guide and may require optimization for specific experimental conditions.

References

- 1. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Berbamine in p53-Dependent Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berbamine (B205283), a bis-benzylisoquinoline alkaloid extracted from the medicinal plant Berberis amurensis, has demonstrated significant anti-cancer properties across a spectrum of malignancies. A substantial body of evidence points towards its ability to induce programmed cell death, or apoptosis, through a mechanism critically dependent on the tumor suppressor protein p53. This technical guide provides an in-depth analysis of the molecular pathways and experimental evidence underpinning the role of berbamine in p53-dependent apoptosis. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling cascades.

Introduction

The p53 tumor suppressor protein is a pivotal regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis. Its inactivation, through mutation or functional suppression, is a hallmark of a majority of human cancers, contributing to uncontrolled cell proliferation and resistance to therapy. Consequently, therapeutic strategies aimed at restoring or enhancing p53 function are of paramount interest in oncology research.

Berbamine has emerged as a promising natural compound that can activate p53-dependent apoptotic pathways in cancer cells. This guide will delineate the mechanisms by which berbamine exerts its pro-apoptotic effects, focusing on its influence on p53 expression and the downstream signaling events that culminate in cell death.

Molecular Mechanism of Berbamine-Induced p53-Dependent Apoptosis

Berbamine orchestrates p53-dependent apoptosis through a multi-faceted mechanism involving the upregulation of p53 protein expression and the subsequent modulation of downstream effector molecules. The key events in this signaling cascade are illustrated in the following pathway diagram.

Studies have shown that berbamine treatment leads to a significant increase in the protein levels of p53 in various cancer cell lines.[1][2][3][4] This upregulation is, in part, attributed to the inhibition of the MDM2-p53 interaction.[2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By disrupting this interaction, berbamine stabilizes p53, allowing it to accumulate in the cell and exert its tumor-suppressive functions.

Activated p53 then transcriptionally regulates a host of target genes involved in apoptosis. A key aspect of this regulation is the modulation of the Bcl-2 family of proteins. Berbamine treatment has been consistently shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[1]

Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[1] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[1][5] The pro-apoptotic effects of berbamine are significantly diminished in cancer cells with mutant or deficient p53, underscoring the p53-dependent nature of its action.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of berbamine on cancer cell viability, apoptosis, and protein expression.

Table 1: IC50 Values of Berbamine in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Treatment Duration (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | Wild-Type | 24 | 15.5 ± 1.32 | [1] |

| 48 | 12.3 ± 1.02 | [1] | |||

| 72 | 9.45 ± 0.78 | [1] | |||

| SW480 | Colorectal Cancer | Mutant | 24 | 20.5 ± 1.26 | [1] |

| 48 | 16.4 ± 0.89 | [1] | |||

| 72 | 13.7 ± 0.68 | [1] | |||

| A549 | Lung Cancer | Wild-Type | 72 | 8.3 ± 1.3 | [2] |

| PC9 | Lung Cancer | Wild-Type | 72 | 16.8 ± 0.9 | [2] |

| MDA-MB-231 | Breast Cancer | Mutant | 72 | 22.72 | [6][7] |

| MCF-7 | Breast Cancer | Wild-Type | 72 | 20.92 | [6][7] |

| SK-N-SH | Neuroblastoma | Wild-Type | - | 37 | [8] |

| SK-N-MC | Neuroblastoma | Deficient | - | ≥100 | [8] |

Table 2: Effect of Berbamine on Apoptosis and Protein Expression

| Cell Line | Berbamine Conc. (µM) | Treatment Duration (h) | Parameter | Observation | Reference |

| HCT116 | 20 µg/ml | 48 | Apoptotic Cells | Significant increase | [1] |

| 20 µg/ml | 48 | p53 Protein | Increased | [1] | |

| 20 µg/ml | 48 | Bax Protein | Increased | [1] | |

| 20 µg/ml | 48 | Bcl-2 Protein | Decreased | [1] | |

| 20 µg/ml | 48 | Caspase-3 Protein | Increased | [1] | |

| 20 µg/ml | 48 | Caspase-9 Protein | Increased | [1] | |

| SW480 (p53 mutant) | 20 µg/ml | 48 | Apoptotic Cells | No significant increase | [1] |

| A549 | 10, 20, 40 | - | p53 Protein | Upregulated | [2] |

| 20, 40 | - | Bcl-2/Bax Ratio | Inhibited | [2] | |

| 40 | - | Cleaved Caspase-3 | Upregulated | [2] | |

| PC9 | 10, 20, 40 | - | p53 Protein | Upregulated | [2] |

| 20, 40 | - | Bcl-2/Bax Ratio | Inhibited | [2] | |

| 10, 20, 40 | - | Cleaved Caspase-3 | Upregulated | [2] | |

| SMMC-7721 | 20, 40 | - | Apoptosis Rate | Significantly enhanced | [3] |

| 10, 20, 40 | - | p53 Protein | Enhanced | [3][4] | |

| 10, 20, 40 | - | Bax Protein | Enhanced | [3][4] | |

| 10, 20, 40 | - | Bcl-2 Protein | Decreased | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of berbamine-induced p53-dependent apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of berbamine and a vehicle control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Protocol:

-

Seed cells and treat with berbamine as described for the viability assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

After treatment with berbamine, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, caspase-3, caspase-9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

Protocol:

-

Culture and treat cells with berbamine as previously described.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[9][10][11][12]

-

Wash the cells with assay buffer to remove excess dye.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Measure the fluorescence intensity of both the red J-aggregates (Ex/Em ~585/590 nm) and the green JC-1 monomers (Ex/Em ~510/527 nm).

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.

Caspase Activity Assay

Colorimetric or fluorometric assays can be used to measure the activity of caspases, such as caspase-3 and caspase-9.[13][14][15][16][17]

Protocol:

-

Lyse berbamine-treated and control cells to release cytosolic extracts.

-

Incubate the cell lysates with a specific colorimetric or fluorometric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3, LEHD-pNA for caspase-9).

-

Measure the absorbance or fluorescence of the cleaved chromophore or fluorophore using a microplate reader.

-

The increase in caspase activity is calculated relative to the untreated control.

Conclusion

Berbamine represents a compelling natural product with significant potential in cancer therapy due to its ability to induce p53-dependent apoptosis. Its mechanism of action, centered on the stabilization of p53 and the subsequent modulation of the intrinsic apoptotic pathway, provides a strong rationale for its further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic utility of berbamine and to further elucidate the intricate signaling networks that govern p53-mediated cell death. The consistent findings across multiple cancer cell lines highlight the broad applicability of berbamine's pro-apoptotic effects and underscore its promise as a lead compound in the development of novel anti-cancer agents.

References

- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proliferation, migration and invasion of triple negative breast cancer cells are suppressed by berbamine via the PI3K/Akt/MDM2/p53 and PI3K/Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berberine inhibits human neuroblastoma cell growth through induction of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. abpbio.com [abpbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. resources.novusbio.com [resources.novusbio.com]

- 15. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 16. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. content.abcam.com [content.abcam.com]

Berbamine's Engagement with the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant potential as an inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of numerous malignancies and inflammatory diseases, making it a prime target for therapeutic intervention. This document provides an in-depth technical overview of the interaction between berbamine and its derivatives with the JAK/STAT pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Mechanism of Action: Inhibition of JAK2 Autophosphorylation

Berbamine and its synthetic derivatives have been shown to directly target the JAK family of tyrosine kinases, particularly JAK2. The primary mechanism of action involves the inhibition of JAK2 autophosphorylation, a critical step in the activation of the JAK/STAT cascade. By preventing the phosphorylation of JAK2 at key tyrosine residues (e.g., Tyr1007/1008), berbamine effectively blocks the downstream signaling events.[1][2]

This inhibition of JAK2 activity subsequently prevents the recruitment and phosphorylation of STAT3, a key signal transducer and activator of transcription. As a result, the dimerization and nuclear translocation of STAT3 are impaired, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Mcl-1 and Bcl-xL.[1][2] This ultimately culminates in the induction of apoptosis in cancer cells.

Quantitative Data Summary

The inhibitory effects of berbamine and its derivatives on the JAK/STAT pathway have been quantified in various studies. The following table summarizes key in vitro data.

| Compound | Target | Assay Type | Cell Line/System | IC50 / Concentration | Effect | Reference |

| BBMD3 (Berbamine Derivative) | JAK2 | In vitro kinase assay | Recombinant JAK2 protein | 0.69 µM | Inhibition of JAK2 autophosphorylation | [1] |

| BBMD3 | JAK2 | Cellular assay | Human melanoma cells | 15 µM (at 4h) | Strong inhibition of JAK2 autophosphorylation at Tyr1007/1008 | [1] |

| Berbamine | STAT3 | Cellular assay | Pancreatic cancer cells (Miapaca-2) | 5 µM | Inhibition of IL-6-induced STAT3 phosphorylation | |

| Berbamine | Cell Viability | MTT Assay | Lung cancer cells (A549) | 8.3 ± 1.3 µM (at 72h) | Inhibition of cell growth | [3] |

| Berbamine | Cell Viability | MTT Assay | Lung cancer cells (PC9) | 16.8 ± 0.9 µM (at 72h) | Inhibition of cell growth | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the interaction of berbamine with the JAK/STAT pathway and the experimental procedures used to characterize it, the following diagrams are provided.

References

- 1. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Berbamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Berbamine (B205283), a bisbenzylisoquinoline alkaloid extracted from plants of the Berberis genus, has garnered significant scientific interest for its potent anti-inflammatory activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying berbamine's anti-inflammatory effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of berbamine as a potential therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-Inflammatory Action

Berbamine exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators. The principal mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, inhibition of the NLRP3 inflammasome, and scavenging of reactive oxygen species (ROS).

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Berbamine has been shown to be a potent inhibitor of this pathway.[1][2] It acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1][3]

Modulation of MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as JNK, ERK1/2, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Berbamine has been demonstrated to significantly suppress the phosphorylation of JNK and ERK1/2 in response to inflammatory triggers like lipopolysaccharide (LPS).[2][4] This inhibition contributes to the overall reduction in the inflammatory response.

Attenuation of NLRP3 Inflammasome Activation